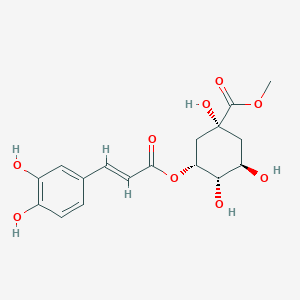
Neochlorogenic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
Synthetic Routes and Reaction Conditions
Neochlorogenic acid methyl ester can be synthesized through the esterification of neochlorogenic acid with methanol. This reaction typically involves heating neochlorogenic acid with methanol in the presence of an acid catalyst . The reaction conditions include maintaining a specific temperature and pH to ensure the esterification process is efficient .
Industrial Production Methods
Industrial production of this compound often involves extraction from plant sources using acidified methanol. This method is effective in isolating the compound while preserving its biochemical properties . The process includes high-pressure liquid chromatography and electrospray ionization mass spectrometry to ensure purity and quality .
化学反应分析
Types of Reactions
Neochlorogenic acid methyl ester undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones, which are compounds with significant biological activity.
Reduction: Reduction reactions can convert it into different phenolic compounds.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents under controlled conditions.
Reduction: Reducing agents such as sodium borohydride are used in these reactions.
Substitution: Nucleophiles like amines and alcohols are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinones, reduced phenolic compounds, and substituted esters .
科学研究应用
Neochlorogenic acid methyl ester has a wide range of scientific research applications:
作用机制
Neochlorogenic acid methyl ester exerts its effects primarily through its antioxidant properties. It activates the Nrf2 signaling pathway, which leads to the transcription of antioxidant proteins such as hemoglobin oxidase-1 and pro-quinone oxidoreductase-1 . These proteins help in reducing oxidative stress and inflammation .
相似化合物的比较
Similar Compounds
- Chlorogenic acid
- Cryptochlorogenic acid
- Caffeic acid
Uniqueness
Neochlorogenic acid methyl ester is unique due to its specific esterification, which enhances its stability and bioavailability compared to its parent compound, neochlorogenic acid . Its distinct molecular structure allows it to exhibit unique biological activities, such as weak anti-HBV activity and specific antioxidant properties .
属性
分子式 |
C17H20O9 |
|---|---|
分子量 |
368.3 g/mol |
IUPAC 名称 |
methyl (1R,3R,4S,5R)-3-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy-1,4,5-trihydroxycyclohexane-1-carboxylate |
InChI |
InChI=1S/C17H20O9/c1-25-16(23)17(24)7-12(20)15(22)13(8-17)26-14(21)5-3-9-2-4-10(18)11(19)6-9/h2-6,12-13,15,18-20,22,24H,7-8H2,1H3/b5-3+/t12-,13-,15+,17-/m1/s1 |
InChI 键 |
MZNIJRAPCCELQX-NYCIAPANSA-N |
手性 SMILES |
COC(=O)[C@]1(C[C@H]([C@@H]([C@@H](C1)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O)O |
规范 SMILES |
COC(=O)C1(CC(C(C(C1)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


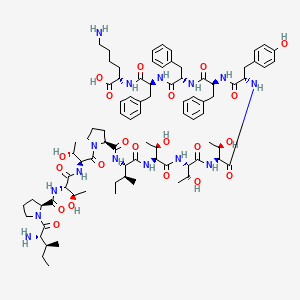
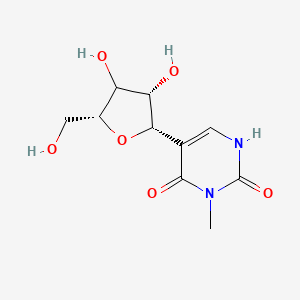
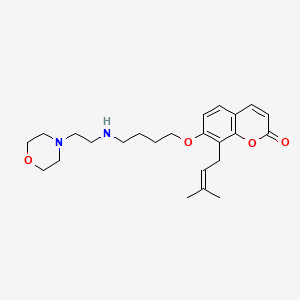

![5-[[4-chloro-3-(prop-2-enoylamino)phenyl]methylamino]-7-(3-methoxy-4-morpholin-4-ylanilino)imidazo[1,2-c]pyrimidine-8-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12387662.png)
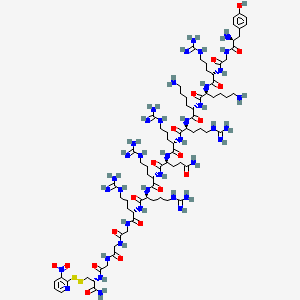
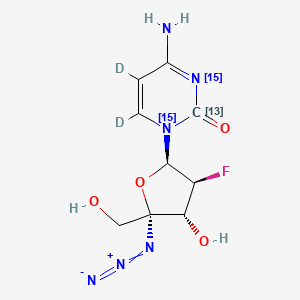
![[Deamino-Pen1,Val4,D-Arg8]-vasopressin](/img/structure/B12387677.png)


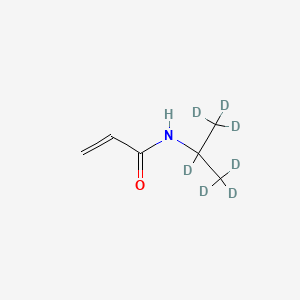
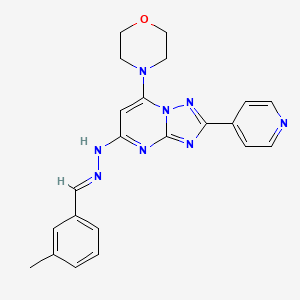
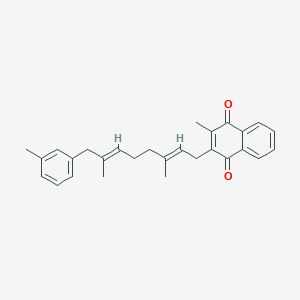
![Tetrasodium;5-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-[2-[4-[[4-[bis(2-hydroxyethyl)amino]-6-(3-sulfonatoanilino)-1,3,5-triazin-2-yl]amino]-2-sulfonatophenyl]ethenyl]benzenesulfonate](/img/structure/B12387742.png)
